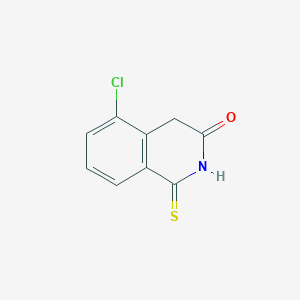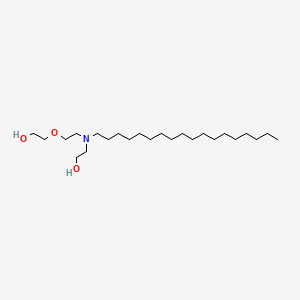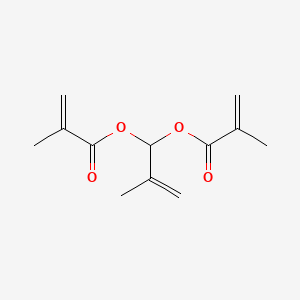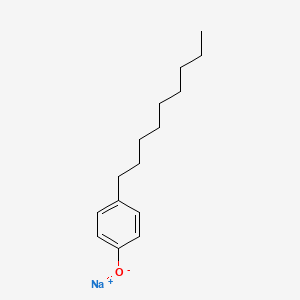
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom. The (Z)-2-(3-Hexenyloxy) group indicates the presence of a hexenyl ether substituent at the second position of the tetrahydropyran ring, with a specific geometric configuration (Z).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol or by using a tetrahydropyranyl protecting group.
Introduction of the Hexenyl Ether Group: The hexenyl ether group can be introduced via an etherification reaction, where a hexenol is reacted with the tetrahydropyran ring under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hexenyl group to a hexyl group.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexenoic acid, while reduction could produce hexanol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of ether groups on biological activity. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used as a precursor for the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran would depend on its specific interactions with molecular targets. Generally, compounds with ether groups can interact with enzymes, receptors, or other proteins, influencing their activity. The hexenyl group may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound without the hexenyl ether group.
2-(3-Hexenyloxy)tetrahydrofuran: A similar compound with a furan ring instead of a pyran ring.
Hexenyl Ethers: Compounds with similar hexenyl ether groups but different ring structures.
Uniqueness
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran is unique due to its specific geometric configuration and the presence of both a tetrahydropyran ring and a hexenyl ether group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90879-06-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-[(Z)-hex-3-enoxy]oxane |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
InChI Key |
SHZPEANSFIKVFI-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCOC1CCCCO1 |
Canonical SMILES |
CCC=CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



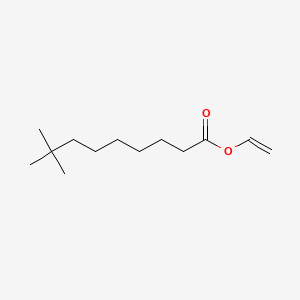
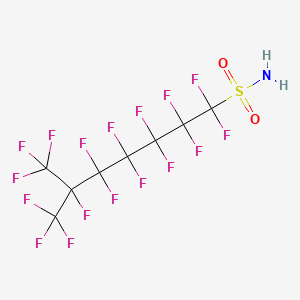
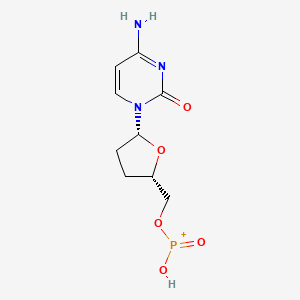
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
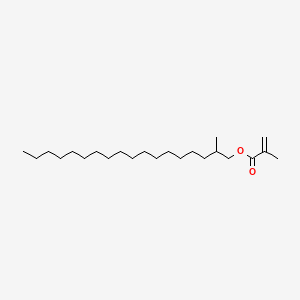
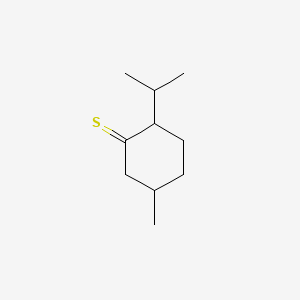
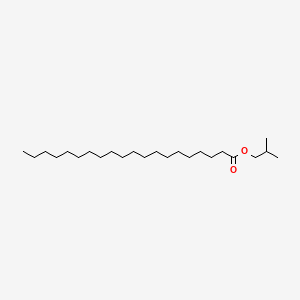
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

